molecular formula C21H17ClN2 B1660372 Anticonvulsant agent 2 CAS No. 75220-84-7

Anticonvulsant agent 2

Número de catálogo: B1660372
Número CAS: 75220-84-7
Peso molecular: 332.8 g/mol
Clave InChI: HGXLBVMEBUESSS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del Agente anticonvulsivo 2 implica varios pasos, comenzando con la preparación de la estructura principal, seguida de modificaciones del grupo funcional para mejorar sus propiedades anticonvulsivas. Las rutas de síntesis y las condiciones de reacción específicas son propietarias y no se divulgan públicamente en detalle. los métodos generales incluyen el uso de disolventes orgánicos, catalizadores y entornos de reacción controlados para lograr las transformaciones químicas deseadas .

Métodos de producción industrial: La producción industrial del Agente anticonvulsivo 2 generalmente implica síntesis a gran escala utilizando reactores de flujo continuo o por lotes. El proceso incluye medidas de control de calidad rigurosas para garantizar la pureza y la consistencia del producto final. El compuesto se formula luego en varias formas de dosificación para administración oral .

Análisis De Reacciones Químicas

Tipos de reacciones: El Agente anticonvulsivo 2 se somete a varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y las condiciones de reacción. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidrogenados .

Aplicaciones Científicas De Investigación

Clinical Applications

1. Seizure Disorders

  • Primary Use : Anticonvulsant agent 2 is primarily indicated for the management of various types of seizures including focal seizures and generalized tonic-clonic seizures.
  • Mechanism : It works by stabilizing neuronal membranes and preventing excessive neuronal firing.

2. Mood Disorders

  • Bipolar Disorder : This agent is frequently utilized as a mood stabilizer in bipolar disorder management. Studies have shown that it can help reduce the frequency of mood episodes.
  • Anxiety Disorders : Some research indicates its effectiveness in treating anxiety symptoms, possibly due to its calming effects on the central nervous system .

3. Neuropathic Pain

  • Chronic Pain Management : this compound has been found effective in alleviating neuropathic pain, often associated with conditions like diabetic neuropathy or postherpetic neuralgia. Its ability to modulate pain signaling pathways is particularly beneficial in these cases .

Case Studies

Study Reference Patient Population Treatment Details Outcomes
Aberg et al. (1997)16 patients with epilepsyLamotrigine at 0.5 mg/kgFavorable seizure control over two years
Georgiou et al. (2020)1 patient with refractory seizuresCombination therapy including levetiracetam and sodium valproateNo major seizure activity for three months post-treatment
Conry (2002)Various patientsZonisamide (100-600 mg daily) for epilepsyPromising results in seizure reduction

Toxicity and Management

While effective, there are risks associated with anticonvulsants, including toxicity:

  • Symptoms of Toxicity : Central nervous system depression, ataxia, and nystagmus are common indicators.
  • Management Strategies : Treatment includes supportive care, administration of activated charcoal in cases of overdose, and monitoring for potential cardiac complications .

Actividad Biológica

Anticonvulsant Agent 2 (AA2), also referred to as compound 10a, has garnered attention for its potential therapeutic effects in epilepsy and other neurological disorders. This article provides a comprehensive overview of the biological activity of AA2, including its pharmacodynamics, mechanisms of action, and findings from relevant studies.

The anticonvulsant properties of AA2 are primarily attributed to its interaction with voltage-sensitive sodium (Na+^+) and calcium (Ca2+^{2+}) channels. Research indicates that AA2 exhibits significant blocking activity on these channels, which plays a crucial role in stabilizing neuronal excitability and preventing seizure activity.

  • Voltage-sensitive Na+^+ Channels : AA2 shows a high affinity for Na+^+ channel-site 2, with a blocking efficacy of approximately 78.8% at certain concentrations . This mechanism is essential for reducing the excitability of neurons during seizure events.
  • L-type Ca2+^{2+} Channels : The compound also demonstrates moderate inhibition of L-type Ca2+^{2+} channels (about 39.7%), further contributing to its anticonvulsant effects .

Pharmacological Studies

Several studies have evaluated the efficacy of AA2 in various animal models, providing insights into its anticonvulsant activity:

  • Maximal Electroshock Seizure (MES) Test : In this test, AA2 showed a significant reduction in seizure activity. At a dosage of 50 mg/kg administered orally, it resulted in an inhibition rate of 24.45%, indicating notable anticonvulsant efficacy .
  • Pentylenetetrazole (PTZ) Induced Seizures : AA2 was also tested against PTZ-induced seizures, where it exhibited protective effects comparable to established anticonvulsants like valproate .

Comparative Efficacy

A comparative analysis involving other anticonvulsants highlighted the potency of AA2:

CompoundMES Inhibition (%)PTZ Inhibition (%)
This compound24.45Significant
ValproateVariesHigh
GabapentinModerateModerate

This table illustrates that while AA2 may not surpass the efficacy of well-established drugs like valproate in all tests, it demonstrates significant anticonvulsant properties that warrant further investigation.

Case Studies and Clinical Implications

Recent clinical studies have explored the broader implications of AA2 in treating status epilepticus and other seizure disorders. A meta-analysis indicated that newer agents like AA2 could offer advantages over traditional treatments by minimizing adverse effects associated with long-term use .

Safety Profile

The safety profile of AA2 was assessed through various toxicity studies:

  • Hepatotoxicity : In vitro studies using HepG2 cells showed no significant hepatotoxicity at concentrations ranging from 1 to 100 μM, suggesting a favorable safety margin for clinical use .
  • Neurotoxicity : The Rotorod-ataxia test indicated that AA2 does not induce significant neurotoxicity at therapeutic doses, making it a potential candidate for further development as an antiepileptic agent .

Propiedades

IUPAC Name

4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2/c22-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)23-18-8-4-5-9-19(18)24-21/h1-13,20,23H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGXLBVMEBUESSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397722
Record name 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75220-84-7
Record name 4-(4-chlorophenyl)-2-phenyl-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.